molecular formula C18H15FN2O4 B214627 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214627
M. Wt: 342.3 g/mol
InChI Key: JYMUCFHRJJFIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of indole derivatives and has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by binding to certain proteins and altering their function.
Biochemical and physiological effects:
Studies have shown that 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential as a fluorescent probe for the detection of proteins. Another advantage is its potential as a drug target for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop effective drugs based on this compound.

Future Directions

There are several future directions for the research on 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to further investigate its potential as a drug target for the treatment of various diseases. Another direction is to study its potential as a fluorescent probe for the detection of proteins. Additionally, more research is needed to fully understand its mechanism of action and how it can be used to develop effective drugs.

Synthesis Methods

The synthesis of 2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of ammonium acetate to form the final product.

Scientific Research Applications

2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied for its potential applications in various scientific research fields. In medicine, it has been studied for its potential anti-cancer properties. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of proteins. In pharmacology, it has been studied for its potential as a drug target for the treatment of various diseases.

properties

Product Name

2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H15FN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23)

InChI Key

JYMUCFHRJJFIRU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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